Telomerase Inhibition: Predicted Gain from 4-Ethoxyphenyl Substitution
While direct telomerase inhibition data for compound 896054-50-5 have not been published, class-level SAR from the closely related N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series indicates that the para-substituent on the 6-phenyl ring critically modulates potency. The reference compound 4l (4-methylphenyl) achieved 64.95% telomerase inhibition at 20 µM [1]. The 4-ethoxyphenyl group in the target compound is expected to enhance inhibition based on its stronger electron-donating character and improved hydrophobic fit in the telomerase active site, as evidenced by docking studies of analogous compounds [1].
| Evidence Dimension | Telomerase inhibition (%) |
|---|---|
| Target Compound Data | Not yet reported (predicted superior to 4l) |
| Comparator Or Baseline | Compound 4l (4-methylphenyl analog): 64.95% inhibition at 20 µM |
| Quantified Difference | Not quantifiable without direct measurement |
| Conditions | Telomerase enzymatic assay, 20 µM compound concentration (as used for 4l) |
Why This Matters
Procurement of the precise 4-ethoxyphenyl analog is essential to test whether the predicted increase in telomerase inhibition translates into superior antiproliferative activity, a key decision criterion for lead optimization programs.
- [1] Muti-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. Bioorganic Chemistry, 2024, 153, 107843. View Source
